Allylthiopropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H10OS |

|---|---|

Molecular Weight |

130.21 g/mol |

IUPAC Name |

O-prop-2-enyl propanethioate |

InChI |

InChI=1S/C6H10OS/c1-3-5-7-6(8)4-2/h3H,1,4-5H2,2H3 |

InChI Key |

OMAZLJGMUJNNMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=S)OCC=C |

Origin of Product |

United States |

Foundational & Exploratory

Allylthiopropionate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylthiopropionate, also known as S-allyl propanethioate, is a thioester compound with the molecular formula C₆H₁₀OS. While it is recognized as a flavoring agent, its complete biochemical and pharmacological profile remains an area of active investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectral characteristics of this compound. It also explores the biological activities of structurally related organosulfur compounds to offer context for potential research and development applications. This document is intended to serve as a foundational resource for scientists interested in the synthesis, characterization, and potential therapeutic applications of this compound.

Chemical Structure and Identification

This compound is a thioester characterized by a propionyl group attached to an allyl group through a sulfur atom.

Chemical Structure:

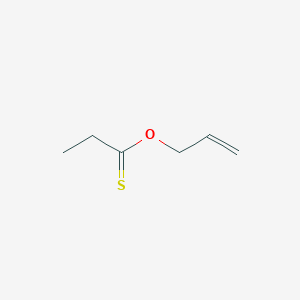

Figure 1: Chemical structure of this compound.

Identifiers:

-

IUPAC Name: S-prop-2-enyl propanethioate[1]

-

CAS Number: 41820-22-8

-

Molecular Formula: C₆H₁₀OS[2]

-

Molecular Weight: 130.21 g/mol [2]

-

Synonyms: Allyl thiopropionate, S-Allyl thiopropionate, Propanethioic acid, S-2-propenyl ester, FEMA 3329[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Boiling Point | 151.4 ± 19.0 °C (Predicted) | |

| Density | 0.965 g/mL at 25 °C | |

| Refractive Index | n20/D 1.482 | |

| Flash Point | 119 °F | |

| LogP | 2.08 | |

| Odor | Fresh, onion, garlic, green, gassy at 0.10% in propylene glycol | |

| Odor Type | Alliaceous |

Spectral Data for Structural Elucidation

The following sections detail the expected spectral characteristics of this compound, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

-

Allyl Group:

-

-CH₂-S-: ~3.2-3.4 ppm (doublet)

-

-CH=CH₂: ~5.7-5.9 ppm (multiplet)

-

=CH₂: ~5.0-5.2 ppm (multiplet)

-

-

Propionyl Group:

-

-C(=O)-CH₂-: ~2.5-2.7 ppm (quartet)

-

-CH₃: ~1.1-1.3 ppm (triplet)

-

Predicted ¹³C NMR Chemical Shifts:

-

Allyl Group:

-

-CH₂-S-: ~35-40 ppm

-

-CH=: ~130-135 ppm

-

=CH₂: ~115-120 ppm

-

-

Propionyl Group:

-

-C=O: ~195-200 ppm

-

-CH₂-: ~30-35 ppm

-

-CH₃: ~8-12 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Thioester) | 1690 - 1715 (strong) |

| C=C (Alkene) | 1640 - 1680 (variable) |

| =C-H (Alkene) | 3010 - 3100 (medium) |

| C-H (Alkane) | 2850 - 2960 (medium to strong) |

| C-S Stretch | 600 - 800 (weak to medium) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 130. Key fragmentation patterns would likely involve:

-

Loss of the allyl group (•CH₂CH=CH₂) resulting in a fragment at m/z 89.

-

Loss of the propionyl group (•C(=O)CH₂CH₃) resulting in a fragment at m/z 73.

-

McLafferty rearrangement is also a possibility.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively reported in readily available literature. However, a general synthetic approach can be proposed based on standard thioesterification reactions.

Proposed Synthesis of this compound

This proposed method involves the reaction of an allyl halide with a thiopropionate salt.

Figure 2: Proposed synthetic workflow for this compound.

Methodology:

-

Preparation of Thiopropanoic Acid: Propanoic acid is reacted with a thionating agent, such as Lawesson's reagent, in an appropriate solvent (e.g., toluene) under reflux to yield thiopropanoic acid.

-

Formation of Thiopropionate Salt: The resulting thiopropanoic acid is then treated with a base, such as sodium hydride or sodium hydroxide, in an anhydrous solvent (e.g., THF) to form the corresponding sodium thiopropionate.

-

Thioesterification: Allyl bromide is added dropwise to the solution of sodium thiopropionate at room temperature. The reaction mixture is stirred for several hours to allow for the nucleophilic substitution to occur, forming this compound.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and choice of base and solvent, would need to be optimized.

Biological Activity and Potential Applications in Drug Development

Currently, there is a lack of direct studies on the specific biological activities and signaling pathways of this compound. However, the broader class of organosulfur compounds, particularly those derived from garlic and other Allium species, have been extensively studied and shown to possess a range of therapeutic properties. These findings may provide a basis for investigating the potential of this compound in drug development.

Context from Structurally Related Compounds

Many organosulfur compounds containing allyl groups, such as allicin and allyl isothiocyanate, have demonstrated significant biological effects.

-

Antimicrobial Activity: Allicin and related thiosulfinates exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[3][4] The proposed mechanism involves the reaction of the thiosulfinate group with thiol groups in essential enzymes.[3] Allyl isothiocyanate has also been shown to have strong antimicrobial properties.[5]

-

Anticancer Activity: Allyl isothiocyanate has been investigated for its anticancer properties in various cancer models.[1][6] Studies on 3-allylthio-6-(mono or disubstituted)aminopyridazines, which contain an allylthio moiety, have shown antiproliferative activities against several cancer cell lines.

-

Anti-inflammatory Activity: Allyl isothiocyanate has been shown to possess anti-inflammatory properties by modulating signaling pathways such as JNK/NF-κB/TNF-α.[7] Extracts from Allium species, rich in organosulfur compounds, have also demonstrated anti-inflammatory effects.[8]

Figure 3: Simplified signaling pathway for the anti-inflammatory action of Allyl Isothiocyanate.

Given the structural similarities, it is plausible that this compound may exhibit some of these biological activities. Further research is warranted to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and physical properties. However, its biological activities and potential therapeutic applications remain largely unexplored. The information presented in this guide, including its physicochemical data, spectral characteristics, and a proposed synthetic route, provides a solid foundation for researchers. The known biological activities of structurally related organosulfur compounds suggest that this compound could be a valuable candidate for further investigation in the fields of medicinal chemistry and drug development. Future studies should focus on the development of a reliable synthetic protocol and the systematic evaluation of its biological effects to unlock its full potential.

References

- 1. Anti-cancer activities of allyl isothiocyanate and its conjugated silicon quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. A Comparison of the Antibacterial and Antifungal Activities of Thiosulfinate Analogues of Allicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective and Anti-Inflammatory Activities of Allyl Isothiocyanate through Attenuation of JNK/NF-κB/TNF-α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Antioxidant Effects Induced by Allium sativum L. Extracts on an Ex Vivo Experimental Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of S-allyl propanethioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-allyl propanethioate, a sulfur-containing organic compound, holds potential interest for researchers in various fields, including drug discovery, due to the known biological activities of related allyl sulfur compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of S-allyl propanethioate. It includes detailed potential synthetic protocols, a thorough analysis of its spectroscopic properties, and an exploration of the potential biological signaling pathways it may influence, based on data from analogous compounds.

Introduction

S-allyl propanethioate, also known as allyl thiopropionate, is a thioester with the chemical formula C₆H₁₀OS[1]. Thioesters are a class of organosulfur compounds analogous to esters, where a sulfur atom replaces the oxygen in the ester linkage[2]. The presence of the allyl group and the thioester functionality suggests that S-allyl propanethioate may exhibit interesting chemical and biological properties. Allyl sulfur compounds, naturally found in garlic and other Allium species, have been extensively studied for their potential health benefits, including anticancer, anti-inflammatory, and cardiovascular protective effects. This guide aims to provide a detailed technical resource for the synthesis and characterization of S-allyl propanethioate to facilitate further research and development.

Synthesis of S-allyl propanethioate

The synthesis of S-allyl propanethioate can be approached through several established methods for thioester formation. Two plausible and efficient routes are presented here: the reaction of an acid chloride with a thiol and the alkylation of a thiocarboxylic acid.

Synthetic Workflow

The general workflow for the synthesis of S-allyl propanethioate involves the reaction of a propanoyl derivative with an allyl sulfur compound, followed by purification of the final product.

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic routes. These are based on general procedures for thioester synthesis and should be optimized for specific laboratory conditions[2][3][4].

Route 1: From Propanoyl Chloride and Allyl Mercaptan

This method involves the acylation of allyl mercaptan with propanoyl chloride in the presence of a base to neutralize the HCl byproduct[2][5].

-

Materials:

-

Propanoyl chloride

-

Allyl mercaptan (prop-2-ene-1-thiol)[6]

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve allyl mercaptan (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of propanoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure S-allyl propanethioate.

-

Route 2: From Propanethioic Acid and Allyl Bromide

This route involves the S-alkylation of propanethioic acid with allyl bromide using a non-nucleophilic base to deprotonate the thioacid[2][7][8].

-

Materials:

-

Procedure:

-

To a stirred solution of propanethioic acid (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents) at room temperature.

-

Stir the suspension for 15-20 minutes to form the potassium propanethioate salt.

-

Add allyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure S-allyl propanethioate.

-

Characterization of S-allyl propanethioate

The structural elucidation and purity assessment of the synthesized S-allyl propanethioate are performed using standard analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | S-prop-2-enyl propanethioate | [1] |

| Synonyms | Allyl thiopropionate, S-Allyl thiopropionate | [1] |

| CAS Number | 41820-22-8 | [1] |

| Molecular Formula | C₆H₁₀OS | [1] |

| Molecular Weight | 130.21 g/mol | [1] |

| Boiling Point | 150-151 °C at 760 mmHg | [1] |

| Density | 0.898-0.902 g/cm³ | [1] |

| Refractive Index | 1.475-1.485 | [1] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| ~5.85 - 5.70 | m | 1H | -CH=CH₂ | Predicted |

| ~5.20 - 5.05 | m | 2H | -CH=CH₂ | Predicted |

| ~3.55 | d | 2H | -S-CH₂- | Predicted |

| ~2.60 | q | 2H | -CO-CH₂- | Predicted |

| ~1.15 | t | 3H | -CH₂-CH₃ | Predicted |

3.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O (Thioester) |

| ~133 | -CH=CH₂ |

| ~118 | -CH=CH₂ |

| ~37 | -CO-CH₂- |

| ~32 | -S-CH₂- |

| ~9 | -CH₂-CH₃ |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule[9][10][11][12].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2970, ~2930, ~2870 | Medium-Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (thioester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1450, ~1380 | Medium | C-H bend (alkane) |

| ~990, ~920 | Strong | =C-H bend (alkene) |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule[13][14][15][16].

| m/z | Proposed Fragment Ion |

| 130 | [M]⁺ (Molecular Ion) |

| 89 | [M - C₃H₅]⁺ (Loss of allyl radical) |

| 73 | [CH₃CH₂CO]⁺ (Propanoyl cation) |

| 57 | [CH₃CH₂]⁺ (Ethyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Potential Biological Relevance and Signaling Pathways

While specific biological activities of S-allyl propanethioate are not extensively documented, the well-established bioactivities of other allyl sulfur compounds from garlic provide a strong rationale for its investigation in drug development. Compounds like diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS) are known to modulate key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell cycle regulation.

It is plausible that S-allyl propanethioate, upon cellular uptake, could be metabolized to release allyl mercaptan, which may then influence cellular signaling. The diagram below illustrates a potential mechanism by which allyl sulfur compounds exert their effects, primarily through the modulation of the MAPK/ERK and NF-κB signaling pathways.

Diallyl disulfide has been shown to attenuate TNF-α induced CCL2 production by impairing the MAPK/ERK and NF-κB signaling pathways[2]. Similarly, diallyl trisulfide can suppress doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling[5]. These pathways are critical in the progression of various diseases, including cancer and inflammatory disorders. The inhibition of these pathways by allyl sulfur compounds often leads to decreased expression of pro-inflammatory cytokines and cell cycle arrest, and the induction of apoptosis in cancer cells. Given these precedents, S-allyl propanethioate represents a valuable candidate for further investigation as a modulator of these key cellular signaling cascades.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of S-allyl propanethioate. While specific experimental data for this compound is not abundant in the literature, this guide has compiled available information and provided robust, scientifically-grounded protocols and characterization data based on established chemical principles and data from analogous compounds. The potential for S-allyl propanethioate to modulate important biological signaling pathways, as suggested by the activities of related allyl sulfur compounds, makes it a compelling molecule for further research in the fields of medicinal chemistry and drug development. The information presented herein is intended to serve as a foundational resource for scientists and researchers embarking on the study of this promising compound.

References

- 1. Allyl thiopropionate | C6H10OS | CID 61995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thioester - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. research.tudelft.nl [research.tudelft.nl]

- 6. spectrabase.com [spectrabase.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uni-saarland.de [uni-saarland.de]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Allyl Thiopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl thiopropionate, a sulfur-containing ester, is a volatile compound with applications in the flavor and fragrance industry. Beyond its sensory characteristics, the unique chemical structure, featuring both a thioester linkage and an allyl group, suggests a potential for broader biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of allyl thiopropionate. It includes tabulated quantitative data, representative experimental protocols for its synthesis and analysis, and a discussion of the potential biological signaling pathways it may influence, drawing parallels from related organosulfur compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical biology exploring the potential of this and similar molecules.

Introduction

Allyl thiopropionate (S-allyl propanethioate) is an organic compound recognized for its characteristic garlic-like, grassy, and onion-like aroma.[1] While its primary commercial application has been as a flavoring agent in the food industry, the structural motifs within the molecule—specifically the thioester group and the allyl functionality—are found in numerous biologically active natural products. Thioesters are crucial intermediates in various metabolic pathways, and organosulfur compounds derived from sources like garlic have been investigated for their chemopreventive and anticancer properties.[1][2][3] This guide aims to consolidate the available physicochemical data for allyl thiopropionate and to provide a framework for its further investigation in a biomedical context.

Physical and Chemical Properties

The physical and chemical properties of allyl thiopropionate are summarized in the tables below. These data are essential for its handling, formulation, and for the design of experimental studies.

Table 1: General and Physical Properties of Allyl Thiopropionate

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀OS | [4] |

| Molecular Weight | 130.21 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 150-151 °C at 760 mmHg | [4] |

| Density | 0.965 g/mL at 25 °C | [5] |

| Refractive Index | 1.482 at 20 °C | [5] |

| Flash Point | 48 °C (118.4 °F) | [5] |

| Solubility | Soluble in alcohol. Limited solubility in water. | [5] |

Table 2: Spectroscopic and Chromatographic Data of Allyl Thiopropionate

| Data Type | Key Features/Values | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Kovats Retention Index (semi-standard non-polar): 709 | [4] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching for thioesters. | [4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR data would be expected to show characteristic peaks for allyl and propionyl groups. | [6][7] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of allyl thiopropionate are not extensively reported in peer-reviewed literature. Therefore, the following sections provide representative methodologies based on standard organic chemistry techniques and protocols for analogous compounds.

Synthesis of Allyl Thiopropionate

A plausible and common method for the synthesis of thioesters is the reaction of a thiol with a carboxylic acid derivative, such as an acyl chloride or anhydride. An alternative approach involves the S-alkylation of a thiocarboxylic acid.

Representative Protocol: S-alkylation of Propanethioic Acid

This protocol is a representative example and may require optimization.

-

Materials: Propanethioic acid, allyl bromide, a non-nucleophilic base (e.g., triethylamine or potassium carbonate), and an appropriate aprotic solvent (e.g., tetrahydrofuran or acetonitrile).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propanethioic acid and a slight molar excess of the base in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of allyl bromide to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent like diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude allyl thiopropionate.

-

Purification

Fractional distillation is a suitable method for purifying volatile liquids like allyl thiopropionate, especially for removing impurities with different boiling points.

Representative Protocol: Purification by Fractional Distillation

-

Apparatus: A fractional distillation apparatus including a heating mantle, a round-bottom flask containing the crude product, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

Assemble the fractional distillation apparatus.

-

Gently heat the crude allyl thiopropionate in the distillation flask.

-

Carefully monitor the temperature at the head of the column. Collect the fraction that distills over at the known boiling point of allyl thiopropionate (150-151 °C).[4]

-

Discard any initial lower-boiling fractions and any higher-boiling residue.

-

Analytical Methods

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like allyl thiopropionate.

Representative Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: Dilute a small amount of the purified allyl thiopropionate in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z ratio (e.g., 40-300 amu).

-

-

Data Analysis: Identify the peak corresponding to allyl thiopropionate based on its retention time and compare the resulting mass spectrum with a reference library.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

Representative Protocol:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

1H NMR: Acquire the proton NMR spectrum. Expect to see signals corresponding to the vinyl protons of the allyl group and the ethyl protons of the propionyl group.

-

13C NMR: Acquire the carbon NMR spectrum. Expect signals for the carbonyl carbon of the thioester, the carbons of the allyl group, and the carbons of the propionyl group.

-

2D NMR: Techniques like COSY and HSQC can be used to confirm the connectivity of protons and carbons.

3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Representative Protocol:

-

Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Analysis: Acquire the IR spectrum. The key diagnostic peak will be the strong carbonyl (C=O) stretch of the thioester group, typically appearing in the region of 1680-1715 cm⁻¹. Other characteristic peaks for C-H and C=C bonds will also be present.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological signaling pathways directly modulated by allyl thiopropionate are limited, the activities of related organosulfur compounds from garlic and other thioesters provide a basis for hypothesized mechanisms of action.

Many allyl sulfur compounds have been shown to exhibit anticancer and chemopreventive effects.[1][3] These effects are often attributed to their ability to modulate various cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. Two key pathways that are frequently implicated are the PI3K/Akt/mTOR and MAPK pathways.[8][9][10][11]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[9][10][11] Its aberrant activation is a common feature in many cancers. Some organosulfur compounds have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by allyl thiopropionate.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.[8][12] Dysregulation of this pathway is also linked to cancer. Certain allyl sulfides have been shown to modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Hypothesized modulation of the MAPK signaling pathway by allyl thiopropionate.

Conclusion

Allyl thiopropionate is a molecule with well-defined physical properties but whose biological activities remain largely unexplored. The presence of both a thioester and an allyl group suggests that it may interact with biological systems in ways that are relevant to drug discovery and development, particularly in the area of oncology. This guide provides a consolidated source of its known properties and offers a starting point for further research by presenting representative experimental protocols and hypothesizing its involvement in key cellular signaling pathways. Further investigation is warranted to elucidate the specific biological effects of allyl thiopropionate and to determine its potential as a lead compound for therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allyl thiopropionate | C6H10OS | CID 61995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Garlic Organic Sulfides on Gene Expression Profiling in HepG2 Cells and Its Biological Function Analysis by Ingenuity Pathway Analysis System and Bio-Plex-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diallyl trisulfide suppresses doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling through attenuation of ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Allylthiopropionate (CAS 41820-22-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylthiopropionate, with the CAS number 41820-22-8, is an organosulfur compound belonging to the thioester family. Its chemical structure consists of an allyl group attached to a sulfur atom, which in turn is bonded to a propionyl group. This molecule is also known by other names such as S-Allyl propanethioate and Propanethioic acid, S-2-propen-1-yl ester[1]. While it is primarily used as a flavoring agent in the food industry, its structural similarity to biologically active allyl sulfur compounds found in garlic suggests potential for further investigation in pharmaceutical and life sciences research[2][3]. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, and discusses potential areas of research based on the known biological activities of related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier specifications.

| Property | Value | Reference(s) |

| CAS Number | 41820-22-8 | [4] |

| Molecular Formula | C6H10OS | [4][5] |

| Molecular Weight | 130.21 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | - |

| Odor | Pungent, garlic-like | - |

| Density | 0.965 g/mL at 25 °C | [6] |

| Boiling Point | 151.4 °C at 760 mmHg | [6] |

| Flash Point | 48.33 °C (119 °F) | [7] |

| Refractive Index | 1.482 at 20 °C | [7] |

| Solubility | Soluble in organic solvents, insoluble in water | - |

| SMILES | C=CCSC(=O)CC | [5] |

| InChIKey | GKRISGLFPMFKSX-UHFFFAOYSA-N | [1] |

Synthesis and Purification

A logical workflow for a potential synthesis and purification process is outlined in the diagram below.

Caption: A logical workflow for the synthesis and purification of this compound.

Analytical Characterization

While raw spectral data is not widely published, references to analytical characterization of this compound exist, primarily from large chemical databases.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like this compound. PubChem lists a Kovats retention index of 709 on a semi-standard non-polar column, indicating its elution behavior relative to n-alkanes[4]. A typical experimental setup would involve a capillary column (e.g., DB-5ms) with a temperature gradient to separate the compound from any impurities, followed by mass spectrometric detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound. While specific chemical shift assignments are not detailed in the available literature, the expected resonances can be predicted based on its structure.

-

¹H NMR: Protons of the allyl group would exhibit characteristic signals in the vinyl region (δ 5-6 ppm) and as a doublet for the methylene group adjacent to the sulfur atom. The ethyl group of the propionyl moiety would show a quartet and a triplet.

-

¹³C NMR: The carbonyl carbon would appear downfield (around δ 170-180 ppm). The carbons of the allyl and ethyl groups would have distinct chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound. Key expected absorption bands would include:

-

C=O stretch: A strong absorption band around 1690-1715 cm⁻¹ characteristic of a thioester carbonyl group.

-

C=C stretch: A medium absorption band around 1640 cm⁻¹ for the allyl double bond.

-

C-H stretches: Absorptions for sp² and sp³ hybridized C-H bonds.

Potential Biological Activity and Drug Development Applications

There is currently no direct research available on the biological activity, signaling pathways, or drug development applications of this compound. However, its structural similarity to other allyl sulfur compounds, particularly those derived from garlic, provides a strong rationale for investigating its potential in these areas.

Many organosulfur compounds from garlic are known to possess a range of biological activities, including anticancer, anti-inflammatory, and cardioprotective effects[2][8]. The allyl group and the sulfur atom are often crucial for these activities[3].

Postulated Mechanism of Action

The biological effects of many allyl sulfur compounds are attributed to their ability to interact with cellular thiols, such as glutathione and cysteine residues in proteins[9]. This can modulate the cellular redox state and affect the function of various enzymes and transcription factors. A potential mechanism of action for this compound could involve its hydrolysis to allyl mercaptan and propionic acid, or direct interaction of the intact molecule with cellular targets.

The diagram below illustrates a hypothesized signaling pathway based on the known actions of related allyl sulfur compounds.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Mechanisms by which garlic and allyl sulfur compounds suppress carcinogen bioactivation. Garlic and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Allyl thiopropionate | C6H10OS | CID 61995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. S-Allyl thiopropionate | 41820-22-8, S-Allyl thiopropionate Formula - ECHEMI [echemi.com]

- 7. allyl thiopropionate, 41820-22-8 [thegoodscentscompany.com]

- 8. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

S-prop-2-enyl propanethioate: A Technical Overview of a Flavor Compound with Potential Bioactivity

IUPAC Name: S-prop-2-enyl propanethioate Synonyms: Allyl thiopropionate, S-Allyl propanethioate, Propanethioic acid S-2-propenyl ester CAS Number: 41820-22-8 Molecular Formula: C₆H₁₀OS Molecular Weight: 130.21 g/mol

This technical guide provides a comprehensive overview of S-prop-2-enyl propanethioate, a thioester known for its characteristic garlic-like aroma and its presence in certain natural products. This document is intended for researchers, scientists, and drug development professionals, summarizing the available chemical data and exploring the context of its potential biological activity based on related compounds.

Chemical and Physical Properties

S-prop-2-enyl propanethioate is a flammable, colorless to pale yellow liquid. While extensive experimental data is limited in publicly available literature, a combination of experimental and computed properties provides a foundational understanding of its physicochemical characteristics.

| Property | Value | Source |

| Boiling Point | 150.00 to 151.00 °C @ 760.00 mm Hg | Experimental[1] |

| Density | 0.898 to 0.902 g/cm³ | Experimental[1] |

| Refractive Index | 1.475 to 1.485 | Experimental[1] |

| Water Solubility | 1.49 g/L | Computed |

| logP | 1.72 - 2.01 | Computed |

| Polar Surface Area | 17.07 Ų | Computed |

Synthesis of S-prop-2-enyl propanethioate

A generalized experimental workflow for such a synthesis is depicted below. This process typically involves the reaction of allyl alcohol with propanethioic acid, often in the presence of a dehydrating agent or a catalyst to facilitate the esterification.

Note: This is a representative workflow. The specific conditions, such as temperature, reaction time, and choice of catalyst and solvent, would require experimental optimization.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation of S-prop-2-enyl propanethioate. While detailed spectral analyses are not widely published, data is available in public repositories.

Mass Spectrometry

The mass spectrum of S-prop-2-enyl propanethioate provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available in the NIST WebBook.[2] The molecular ion peak [M]⁺ would be expected at m/z 130, corresponding to the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the molecule. While specific peak assignments from published literature are not available, predicted spectral data can be found in chemical databases. The expected signals in the ¹H NMR spectrum would include those for the allyl group (vinyl and methylene protons) and the ethyl group of the propanethioate moiety. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the sulfur-bound methylene carbon, the vinyl carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of S-prop-2-enyl propanethioate would be characterized by key absorption bands corresponding to its functional groups. A strong absorption band is expected for the C=O (carbonyl) stretching of the thioester group, typically appearing in the range of 1690-1715 cm⁻¹. Other characteristic absorptions would include C-H stretching and bending vibrations for the alkyl and vinyl groups, and C=C stretching for the allyl group.

Biological Activity and Potential Applications

Detailed studies on the specific biological activities of S-prop-2-enyl propanethioate are scarce in the scientific literature. However, its structural similarity to other organosulfur compounds found in garlic and other Allium species suggests potential areas for investigation.

Many allyl-containing sulfur compounds from garlic are known for their broad-spectrum biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. For instance, S-allyl cysteine, a related compound, has been studied for its antioxidant and neuroprotective effects.

Given its use as a flavoring agent, S-prop-2-enyl propanethioate is considered safe for consumption at specified levels. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated allyl thiopropionate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

Future Research Directions

The limited availability of in-depth technical data on S-prop-2-enyl propanethioate highlights several opportunities for future research. A logical progression for investigating this compound is outlined below.

Conclusion

S-prop-2-enyl propanethioate is a known flavor compound with a well-defined chemical structure. While its basic physicochemical properties are documented, there is a notable absence of detailed experimental protocols for its synthesis and comprehensive studies on its biological activities in the public domain. Its structural relationship to bioactive organosulfur compounds from garlic suggests that it may possess interesting biological properties worthy of investigation. The workflows and data presented in this guide provide a foundation for researchers and drug development professionals to initiate further studies into this molecule, potentially unlocking new applications beyond its current use in the flavor industry.

References

An In-depth Technical Guide to Allylthiopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylthiopropionate, a sulfur-containing organic compound, possesses a unique chemical structure that lends itself to potential applications in flavor chemistry and as a subject of study in biochemical pathways. This technical guide provides a comprehensive overview of the key molecular properties, a detailed experimental protocol for its synthesis and analysis, and a discussion of its potential biological relevance based on the activities of structurally similar compounds. All quantitative data is presented in structured tables, and experimental workflows and a putative signaling pathway are visualized using Graphviz diagrams.

Core Molecular Properties

This compound, systematically named S-prop-2-enyl propanethioate, is characterized by the molecular formula C₆H₁₀OS.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 130.21 g/mol | [2] |

| Molecular Formula | C₆H₁₀OS | [1][2] |

| IUPAC Name | S-prop-2-enyl propanethioate | [2] |

| CAS Number | 41820-22-8 | [1][2] |

| Density | 0.965 g/mL at 25 °C | |

| Boiling Point | 150-151 °C at 760 mmHg | |

| Flash Point | 119 °F (48.3 °C) | [3] |

| Refractive Index | 1.482 at 20 °C |

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of thioesters like this compound is the reaction of a thiol with an acyl chloride.[4][5] This procedure outlines the synthesis from allyl mercaptan and propionyl chloride.

Materials:

-

Allyl mercaptan (Prop-2-ene-1-thiol)

-

Propionyl chloride

-

Anhydrous diethyl ether

-

Triethylamine

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve allyl mercaptan in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the flask in an ice bath and add an equimolar amount of triethylamine to the solution with stirring. Triethylamine acts as a base to neutralize the HCl byproduct.

-

Slowly add an equimolar amount of propionyl chloride dropwise to the cooled solution using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.[6]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS).[6]

-

Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (split mode, e.g., 50:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

MS Parameters:

| Parameter | Value |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-350 |

| Scan Mode | Full Scan |

Sample Preparation:

-

Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or hexane).

-

Create a series of dilutions to establish a calibration curve for quantitative analysis.

-

Inject the prepared samples into the GC-MS system.

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum.

-

The mass spectrum should show a molecular ion peak at m/z 130 and characteristic fragmentation patterns.

-

Quantify the amount of this compound by comparing the peak area to the calibration curve.

Putative Biological Signaling Pathway

While specific signaling pathways involving this compound have not been extensively studied, the biological activities of structurally related allyl sulfur compounds, such as allyl mercaptan and diallyl sulfide, have been investigated.[7] These compounds are known to modulate various cellular processes, including histone deacetylase (HDAC) inhibition and pathways related to cholesterol metabolism. Based on this, a putative signaling pathway for this compound can be hypothesized.

It is postulated that this compound, upon cellular uptake, may be metabolized to release an active allylthio moiety. This moiety could potentially interact with and inhibit HDACs, leading to changes in gene expression that can affect cell cycle progression and apoptosis. Additionally, it may influence the activity of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.

Conclusion

This technical guide provides essential information on the molecular characteristics, synthesis, and analysis of this compound. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers. While the biological activities of this compound are not yet fully elucidated, the putative signaling pathway, based on related compounds, provides a foundation for future investigations into its potential pharmacological effects. Further research is warranted to explore the specific biochemical interactions and therapeutic potential of this molecule.

References

- 1. chemscene.com [chemscene.com]

- 2. Allyl thiopropionate | C6H10OS | CID 61995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. allyl thiopropionate, 41820-22-8 [thegoodscentscompany.com]

- 4. Thioester - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allyl mercaptan - Wikipedia [en.wikipedia.org]

Biological activity of thioether compounds.

An In-depth Technical Guide to the Biological Activity of Thioether Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioether-containing molecules constitute a significant class of organic compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of thioether compounds, with a particular focus on their anticancer, antimicrobial, and antioxidant properties. This document is intended to be a resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, a summary of quantitative activity data, and visualizations of key signaling pathways modulated by these compounds.

Biological Activities of Thioether Compounds

The presence of a sulfur atom in a thioether linkage (R-S-R') imparts unique physicochemical properties to molecules, influencing their reactivity, lipophilicity, and ability to interact with biological targets. These characteristics contribute to the diverse pharmacological effects observed in this class of compounds.

Anticancer Activity

A substantial body of research highlights the potential of thioether-containing molecules as anticancer agents.[1][2][3][4] These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines.[1][2][3] The anticancer mechanisms of thioether derivatives are often multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways essential for tumor growth and survival.[5] For instance, certain thioether-containing chalcones have been found to modulate the NF-κB and STAT3 signaling pathways in hepatocellular carcinoma cells. Furthermore, some thiophene derivatives, a class of sulfur-containing heterocycles, have been shown to inhibit tubulin polymerization and interfere with the Wnt/β-catenin signaling pathway in gastrointestinal cancers.[6]

Antimicrobial Activity

Thioether derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[7][8] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial metabolic pathways. For example, thioetherhydroxyethylsulfonamide derivatives have demonstrated potent activity against E. coli.[1] The development of novel thioether-based antimicrobials is a critical area of research in the face of growing antibiotic resistance.

Antioxidant Activity

Many thioether compounds exhibit significant antioxidant properties, primarily by acting as radical scavengers or by decomposing hydroperoxides.[9][10][11] The sulfur atom in the thioether moiety can be readily oxidized, allowing these compounds to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.[9] The antioxidant capacity of thioethers is beneficial in mitigating oxidative stress, which is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Catechol thioethers, for instance, have been shown to be effective antioxidants, protecting DNA and lipids from radical-induced damage.[9][10][11]

Data Presentation and Experimental Protocols

Quantitative Data Summary

The following tables summarize the biological activity of representative thioether compounds from the literature.

Table 1: Anticancer Activity of Selected Thioether Compounds

| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Thiophene Derivative | SGC-7901 (Gastric) | MTT | 0.34 | [6] |

| Chalcone Thio-derivative | HepG2 (Liver) | MTT | 5.0 | [12] |

| Pyrrolo-pyrimidine | Leukemia Subpanel | NCI-60 | Not Specified | [9] |

Table 2: Antimicrobial Activity of Selected Thioether Compounds

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thioetherhydroxyethylsulfonamide | E. coli (ATCC 25922) | 0.125 | [1] |

| Catechol-derived Thiazole | MRSA | 3.12 | [8] |

| Quinolinium Salt Derivative | S. aureus | 0.5 - 1.0 | [13] |

Table 3: Antioxidant Activity of Selected Thioether Compounds

| Compound Class | Assay | Activity (TEAC) | Reference |

| Catechol Thioether | ABTS | > 1.0 | [7] |

| Catechol Thioether | CUPRAC | 0.71 - 0.96 | [7] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14][15][16]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thioether compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals formed by viable cells.[14][16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19]

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the thioether compound in a suitable broth medium in a 96-well microtiter plate.[19]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) equivalent to a 0.5 McFarland standard.[17]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in methanol is prepared.

-

The thioether compound at various concentrations is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The decrease in absorbance at 517 nm is measured, and the percentage of radical scavenging activity is calculated.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

-

The thioether compound is added to the ABTS•+ solution.

-

The reduction in absorbance at 734 nm is measured.

-

The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay:

-

The thioether compound is mixed with a reagent containing Cu(II)-neocuproine.

-

The increase in absorbance at 450 nm, due to the formation of the Cu(I)-neocuproine complex, is measured.

-

The reducing capacity is proportional to the absorbance.[7][20]

Visualization of Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer. Some thioether compounds have been shown to inhibit this pathway.

Figure 1: Inhibition of the NF-κB signaling pathway by thioether compounds.

STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical pathway in cancer, promoting cell proliferation and survival. Its inhibition is a key strategy in cancer therapy.

Figure 2: Inhibition of the STAT3 signaling pathway by thioether compounds.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation, and its aberrant activation is a hallmark of many cancers.

Figure 3: Modulation of the Wnt/β-catenin signaling pathway by thioether compounds.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-kB pathway overview | Abcam [abcam.com]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. researchhub.com [researchhub.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. m.youtube.com [m.youtube.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Allylthiopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of allylthiopropionate. While specific experimental data is limited, this document consolidates predicted solubility values, discusses anticipated solubility in various common solvents based on chemical principles, and furnishes a detailed, adaptable experimental protocol for precise solubility determination. This guide is intended to serve as a foundational resource for laboratory professionals engaged in research, development, and formulation activities involving this compound.

Introduction

This compound, also known as S-allyl propanethioate, is a thioester compound with potential applications in various fields, including as a flavoring agent and in chemical synthesis. A thorough understanding of its solubility in different solvent systems is critical for its effective use in research and development, particularly in areas such as drug formulation and delivery, where solubility directly impacts bioavailability and efficacy. This document aims to provide a detailed technical resource on the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value |

| Molecular Formula | C₆H₁₀OS |

| Molecular Weight | 130.21 g/mol |

| Predicted Water Solubility | 1.49 g/L[1] |

| Boiling Point | 150-151 °C at 760 mmHg |

| Density | ~0.965 g/mL |

Solubility Profile of this compound

3.1. Predicted Aqueous Solubility

The predicted solubility of this compound in water is approximately 1.49 g/L [1]. This suggests that it is sparingly soluble in aqueous solutions. The presence of the polar thioester group contributes to some degree of water solubility, while the nonpolar allyl and propyl groups limit its miscibility with water.

3.2. Qualitative Solubility in Organic Solvents

The principle of "like dissolves like" provides a framework for predicting the solubility of this compound in various organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to be miscible with alcohols like ethanol and methanol. The thioester group can engage in dipole-dipole interactions with the hydroxyl groups of these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): High solubility is anticipated in polar aprotic solvents. The polarity of both the solute and the solvent will facilitate dissolution.

-

Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to be soluble in nonpolar solvents due to the presence of the nonpolar allyl and propyl hydrocarbon chains.

A summary of the expected solubility is presented in Table 2.

| Solvent | Solvent Type | Expected Solubility |

| Water | Polar Protic | Sparingly Soluble |

| Ethanol | Polar Protic | Miscible |

| Methanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Hexane | Nonpolar | Soluble |

| Toluene | Nonpolar | Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in various solvents. This protocol is based on the widely used shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaking incubator or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

5.2. Logical Relationship of Solubility Based on Solvent Polarity

Caption: Expected solubility of this compound based on solvent polarity.

Conclusion

While quantitative experimental data for the solubility of this compound is scarce, this guide provides a solid foundation for researchers and drug development professionals. The predicted aqueous solubility and the qualitative assessment of its solubility in common organic solvents, guided by the "like dissolves like" principle, offer valuable initial insights. The detailed experimental protocol presented herein provides a robust method for obtaining precise and reliable solubility data, which is indispensable for any formulation or development work involving this compound. The provided visualizations offer a clear summary of the experimental workflow and the theoretical basis for its solubility behavior.

References

Allylthiopropionate: A Technical Review of a Flavor Compound with Unexplored Potential

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Allylthiopropionate, also known as S-allyl propanethioate, is a sulfur-containing organic compound primarily recognized for its use as a flavoring agent in the food industry.[1][2] While its chemical and physical properties are well-documented, and it has been deemed safe for consumption at current intake levels by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), there is a notable scarcity of publicly available research into its biological activities and potential therapeutic applications.[1][3] This technical guide provides a comprehensive review of the existing literature on this compound, including its physicochemical properties, and known safety evaluations. Due to the limited direct research on this compound, this review also explores the biological activities and mechanisms of action of structurally related organosulfur compounds, such as S-allyl-cysteine and allyl isothiocyanate, to infer the potential, yet unproven, therapeutic avenues for this compound. This document aims to serve as a foundational resource for researchers and drug development professionals, highlighting the current knowledge gaps and suggesting future research directions to unlock the potential of this intriguing molecule.

Chemical and Physical Properties

This compound is a thioester with a characteristic sweet, alliaceous (garlic-like) odor.[4] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | S-prop-2-enyl propanethioate | [1] |

| Synonyms | Allyl thiopropionate, S-Allyl propanethioate, S-Allyl thiopropionate, Propanethioic acid, S-2-propenyl ester, Thioacrylic propionate | [1][4][5][6] |

| CAS Number | 41820-22-8 | [1] |

| Molecular Formula | C6H10OS | [1] |

| Molecular Weight | 130.21 g/mol | [1] |

| FEMA Number | 3329 | [1] |

| JECFA Number | 490 | [1] |

| SMILES | CCC(=O)SCC=C | [1] |

| InChIKey | GKRISGLFPMFKSX-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 150.0 - 151.0 °C at 760.00 mm Hg | [1] |

| Density | 0.898 - 0.902 g/cm³ | [1] |

| Refractive Index | 1.475 - 1.485 | [1] |

| logP | 1.8 | [1] |

| Water Solubility | 1.49 g/L (Predicted) | [6] |

| Vapor Pressure | 0.8235 hPa @ 20°C (Estimated) | [7] |

| Flash Point | 48.33 °C (119.00 °F) | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in peer-reviewed literature. However, based on standard organic chemistry principles and analytical techniques for similar compounds, representative protocols can be described.

Synthesis of this compound (Representative Protocol)

This protocol describes a plausible method for the synthesis of this compound via the reaction of a propanoyl halide with allyl mercaptan.

Materials:

-

Propanoyl chloride

-

Allyl mercaptan (2-propene-1-thiol)

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl mercaptan and triethylamine in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the flask in an ice bath.

-

Slowly add propanoyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Analytical Methods

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Protocol)

GC-MS is a suitable method for the identification and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS TQ 8040 or similar).[9]

-

Capillary column suitable for flavor and fragrance analysis (e.g., HP-INNOWAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[9]

-

Injector Temperature: 280 °C.[9]

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 80 °C, ramp to 140 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, and hold for 10 minutes.[9]

-

Injection Volume: 1 µL.

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[9]

-

Ion Source Temperature: 230 °C.[9]

-

Mass Range: m/z 29-500.[9]

-

Data Acquisition: Full scan mode.

-

Identification: Comparison of the obtained mass spectrum with a reference library (e.g., NIST, Wiley).[9][10]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. While detailed experimental protocols are not available in the search results, typical procedures would involve dissolving a pure sample in an appropriate deuterated solvent (e.g., CDCl3) and acquiring 1H and 13C spectra on a standard NMR spectrometer. The availability of 13C NMR spectral data is noted in the PubChem database.[1]

Biological Activity and Potential Mechanisms of Action (Inferred from Related Compounds)

Direct research on the biological activity of this compound is scarce. However, its structural similarity to other well-studied organosulfur compounds from garlic, such as S-allyl-cysteine (SAC) and metabolites of allyl isothiocyanate (AITC), allows for the formulation of hypotheses regarding its potential biological effects.

Potential Antioxidant and Anti-inflammatory Effects

Many organosulfur compounds exhibit antioxidant and anti-inflammatory properties. SAC has been shown to be a potent antioxidant, protecting against oxidative stress.[11] AITC has been reported to attenuate oxidative stress and inflammation.[12] It is plausible that this compound could also possess such activities.

Hypothesized Signaling Pathways:

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response. AITC has been shown to modulate the Nrf2/HO-1 pathway.[12] It is hypothesized that this compound may also activate Nrf2, leading to the upregulation of antioxidant enzymes.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. AITC has been demonstrated to inhibit the NF-κB pathway.[13] this compound could potentially exert anti-inflammatory effects by inhibiting the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines.[14]

Caption: Hypothesized Nrf2 activation by this compound.

Caption: Hypothesized NF-κB inhibition by this compound.

Potential Cytotoxic and Anti-cancer Effects

Some organosulfur compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, SAC has been shown to induce cytotoxicity in human lung cancer cell lines.[15] It is possible that this compound could also exhibit cytotoxic activity against certain cancer cells, a hypothesis that warrants investigation.

Toxicology and Safety Evaluation

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[1][3] This evaluation is based on its use in food and does not provide detailed toxicological data that would be required for therapeutic applications. There is a lack of publicly available data on the acute and chronic toxicity, genotoxicity, and carcinogenicity of this compound.

Drug Development and Future Perspectives

Currently, there is no evidence to suggest that this compound is being pursued in drug development. The significant gaps in the understanding of its biological activities and mechanism of action are major hurdles. However, the favorable safety profile as a food additive, combined with the known therapeutic effects of structurally similar compounds, suggests that this compound could be a candidate for further investigation.

Future research should focus on:

-

In vitro screening: A broad panel of in vitro assays to determine the antioxidant, anti-inflammatory, and cytotoxic activities of this compound.

-

Mechanism of action studies: Investigating the effects of this compound on key signaling pathways such as Nrf2 and NF-κB.

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

The following workflow illustrates a potential path for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion